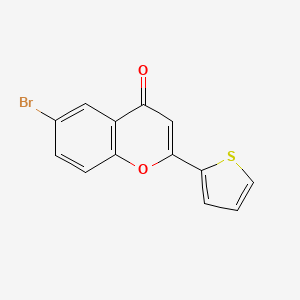
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone, thiophene-2-carbaldehyde, and borax in ethanol and H2O was refluxed for one day. The reaction mixture was cooled, diluted with an equal volume of H2O, and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2-thiophen-2-yl-chroman-4-one.
Molecular Structure Analysis
The molecular structure of “6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one” is complex and involves various chemical bonds. The molecule contains a bromine atom, a thiophene ring, and a chromen-4-one structure.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 309.18 g/mol. Its molecular formula is C13H9BrO2S. More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
Photoreactions and Molecular Synthesis
6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one and its derivatives have been extensively studied for their intriguing photoreactive properties and utility in synthesizing complex molecular structures:
- The compound has been used in one-shot photochemical synthesis processes, like the intramolecular Paterno-Büchi reaction, to create tricyclic compounds like 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones, showcasing its reactivity under photoinduced conditions (Jindal et al., 2014).
- It's also instrumental in the synthesis of various heterocycles, proving its versatility in chemical reactions (Abdel-Aziem et al., 2021).
Antibacterial Properties
Some derivatives of this compound have demonstrated potential antibacterial properties:
- Specific synthesized compounds showed strong inhibition activity against certain strains of Gram-positive and Gram-negative bacteria, underlining its potential in developing new antibacterial agents (Abdel-Aziem et al., 2021).
Anticancer and Anti-inflammatory Applications
The compound's derivatives have been found to possess significant biological activities, indicating their potential in therapeutic applications:
- Novel derivatives exhibited considerable anti-inflammatory activity in in-vivo studies, suggesting potential for medical use in treating inflammation-related conditions (Chaydhary et al., 2015).
- Certain derivatives also displayed cytotoxic activities against various human cancer cell lines, highlighting their potential as anticancer agents (Zang et al., 2021).
Photophysical and Computational Studies
This compound's derivatives are also studied for their photophysical properties:
- Compounds have been synthesized and analyzed for their photophysical properties, showcasing their potential application in photonic and electronic devices (Kumbar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-2-thiophen-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZPACGNTUDSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
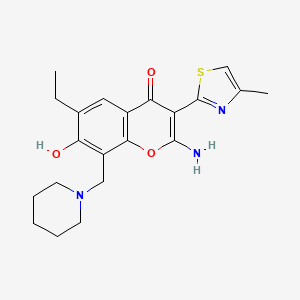
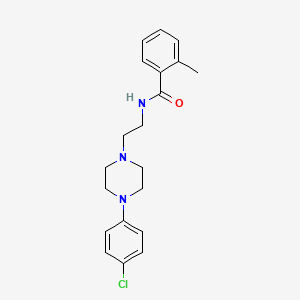
![N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2433106.png)
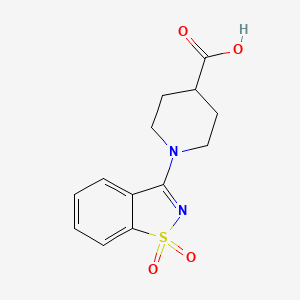

![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]ethanone](/img/structure/B2433110.png)
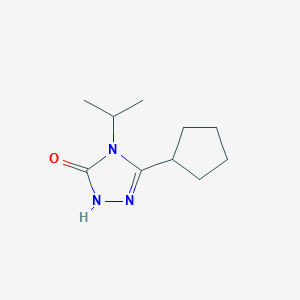

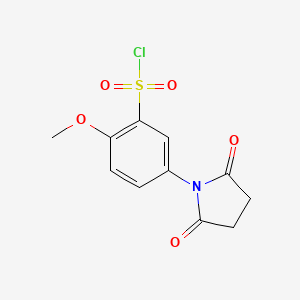
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433123.png)
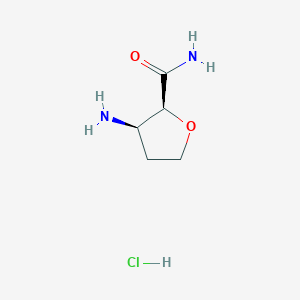
![N-(2-methylbenzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2433125.png)
